2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline is an organofluorine compound characterized by the presence of both fluorine and trifluoroethoxy groups attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: The fluorine and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline or quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2,6-Bis(trifluoromethyl)aniline
- 2-Fluoroaniline
Uniqueness
2-Fluoro-6-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both fluorine and trifluoroethoxy groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H7F4NO |
---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-fluoro-6-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c9-5-2-1-3-6(7(5)13)14-4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
FKCJAKSNVRXXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)OCC(F)(F)F |
Origin of Product |
United States |
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